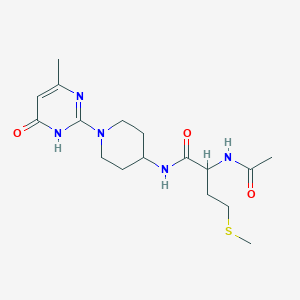

![molecular formula C17H12Cl2N2S2 B2960208 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine CAS No. 339278-42-1](/img/structure/B2960208.png)

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Vibrational Spectral Analysis and Theoretical Studies

A study conducted by Alzoman et al. (2015) focused on the vibrational spectral analysis using FT-IR and FT-Raman spectroscopic techniques of a closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile. Through density functional theory (DFT) methods, the equilibrium geometry, vibrational wave numbers, and molecular stability were computed, revealing insights into the compound's hyperconjugative interactions and charge delocalization. The study also predicted the nonlinear optical behavior and conducted molecular docking to suggest potential inhibitory activity against GPb, indicating potential for anti-diabetic applications (Alzoman et al., 2015).

Synthesis and Chemical Reactivity

Research by Briel et al. (2002) described the synthesis and reactions of a compound structurally similar to the subject compound, focusing on the creation of thieno[2,3-d]pyrimidines. This work highlights the chemical reactivity and potential pathways for developing novel pyrimidine derivatives with varied functional groups, showcasing the versatility and potential applications of such compounds in further chemical transformations (Briel et al., 2002).

Cytotoxic Activity of Thiopyrimidine Derivatives

A study on the synthesis and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives by Stolarczyk et al. (2018) explored compounds derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. Their research aimed to assess the cytotoxic effects of these derivatives against various cancer cell lines, contributing to the understanding of thiopyrimidines' potential in cancer therapy. The presence of different substituents significantly influenced their cytotoxicity, offering insights into structure-activity relationships (Stolarczyk et al., 2018).

Antiviral Profiling of Thieno-Fused Pyrimidine Derivatives

Tichy et al. (2017) synthesized thieno-fused 7-deazapurine ribonucleosides and evaluated their in vitro cytostatic and antiviral activities against a broad panel of cancer, leukemia cell lines, and HCV. Their findings suggest that these compounds, especially those with methoxy, methylsulfanyl, and methyl substituents, exhibit low micromolar or submicromolar cytostatic activities and some antiviral activity, indicating their potential as therapeutic agents (Tichy et al., 2017).

Wirkmechanismus

The compound also contains a thienyl group (a sulfur-containing ring), which is a feature of thiazole derivatives. Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]-4-[(E)-2-thiophen-2-ylethenyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2S2/c18-15-4-1-5-16(19)14(15)11-23-17-20-9-8-12(21-17)6-7-13-3-2-10-22-13/h1-10H,11H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFNXMIFSBPKSZ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NC=CC(=N2)C=CC3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NC=CC(=N2)/C=C/C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B2960125.png)

![3-(4-methoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2960127.png)

![4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2960134.png)

![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2960143.png)

![7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2960148.png)